(1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
887781-85-3 |
|---|---|
Molecular Formula |
C8H7BrF2O |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 |
InChI Key |
MACLWDXHRYFAPX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)F)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)O)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1s 1 4 Bromophenyl 2,2 Difluoroethan 1 Ol
Precursor Synthesis and Halogenated Intermediates
The synthesis of the target compound commences with the preparation of its prochiral ketone precursor, 1-(4-bromophenyl)-2,2-difluoroethan-1-one. This intermediate is crucial as its structure dictates the final arrangement of the difluoromethyl and aryl groups around the future chiral center.
Preparation of 1-(4-bromophenyl)-2,2-difluoroethan-1-one
The formation of this difluoromethyl ketone is typically achieved through carbon-carbon bond-forming reactions involving organometallic reagents.
A primary and effective method for synthesizing aryl difluoromethyl ketones involves the reaction of an organometallic reagent derived from an aryl halide with a difluoroacetic acid derivative. The process begins with the formation of a Grignard reagent, 4-bromophenylmagnesium bromide, by reacting 4-bromobenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). Similarly, an organolithium reagent, 4-bromophenyllithium, can be prepared from 4-bromobenzene and an alkyllithium reagent or lithium metal.
This highly nucleophilic organometallic species is then reacted with an electrophilic source of the difluoromethyl group, such as ethyl difluoroacetate. The nucleophilic carbon of the 4-bromophenyl group attacks the electrophilic carbonyl carbon of the difluoroacetate derivative. This addition reaction, followed by an acidic workup, yields the desired product, 1-(4-bromophenyl)-2,2-difluoroethan-1-one. The general mechanism for Grignard reagents involves the formation of a carbon-magnesium bond, creating a carbanionic character on the carbon, which then acts as a potent nucleophile.
Beyond classical Grignard or organolithium reactions, other strategies exist for the synthesis of difluoromethyl ketones. One such alternative involves the reaction of nitriles with Grignard reagents. For instance, 4-bromobenzonitrile can be treated with a difluoromethyl Grignard reagent, although the generation of such a reagent is complex. A more common adaptation is the reaction of an aryl Grignard reagent, like phenylmagnesium bromide, with various nitriles to produce ketones. Another approach involves the Friedel-Crafts acylation, where an aromatic compound like bromobenzene could potentially react with a difluoroacetyl halide, such as difluoroacetyl chloride or bromide, in the presence of a Lewis acid catalyst. This method, however, can be limited by catalyst inhibition and potential side reactions.
Enantioselective Reduction Strategies
With the precursor 1-(4-bromophenyl)-2,2-difluoroethan-1-one in hand, the critical step is the enantioselective reduction of the ketone to introduce the chiral hydroxyl group with the specific (S)-configuration.
Asymmetric Catalytic Hydrogenation or Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones. These methods utilize a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the prochiral ketone preferentially.
Asymmetric Transfer Hydrogenation (ATH): This method commonly employs catalysts like the Noyori-Ikariya catalysts, which are ruthenium(II) complexes bearing a chiral diamine ligand (e.g., TsDPEN) and an arene ligand. The hydrogen source is often an isopropanol (B130326)/base mixture or a formic acid/triethylamine azeotrope. The mechanism involves the formation of a ruthenium hydride species which then transfers hydrogen to the ketone via a six-membered ring transition state. The stereochemical outcome is controlled by steric and electronic interactions between the substrate and the chiral catalyst.
Asymmetric Hydrogenation: This process uses molecular hydrogen (H₂) as the reductant in the presence of a chiral catalyst. Chiral iridium complexes, for example, have been successfully used for the asymmetric hydrogenation of 1,4-diketones to furnish chiral diols with excellent enantioselectivities (up to >99.9% ee) and diastereoselectivities. Palladium-catalyzed asymmetric hydrogenation has also been developed for various substrates, achieving high enantioselectivities. The choice of catalyst, solvent, and reaction conditions is critical for achieving high conversion and enantiomeric excess.
Stereoselective Reduction of 1-(4-bromophenyl)-2,2-difluoroethan-1-one using Chiral Reagents or Catalysts
A variety of chiral reagents and catalysts can be employed for the stereoselective reduction of ketones.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of ketones. These biocatalysts can exhibit remarkable enantioselectivity under mild reaction conditions (aqueous buffer, room temperature). For example, ADHs from Ralstonia sp. (RasADH) and Rhodococcus ruber have been used to produce chiral alcohols with high conversions and selectivities. The use of a co-substrate like 2-propanol is often required for the regeneration of the NADPH cofactor necessary for the enzymatic activity.
Chiral Borane Catalysts: Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are widely used for the enantioselective reduction of prochiral ketones. These catalysts can be generated in situ from a chiral amino alcohol and a borane source (e.g., borane-THF complex). The catalyst coordinates to both the borane reducing agent and the ketone's carbonyl oxygen, holding the substrate in a rigid conformation that exposes one face to nucleophilic attack by the hydride. This methodology is known for its high enantioselectivity (often >95% ee) and predictable stereochemical outcome.
The table below summarizes the performance of different catalytic systems in the enantioselective reduction of ketones, which are analogous to the target synthesis.
| Catalyst/Reagent Type | Specific Example | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | (R,R)-Noyori-Ikariya Catalyst | Acetophenone | Up to 98% | High | |
| Asymmetric Hydrogenation | Chiral Iridium Complex | 1,4-Diaryldiketones | Up to >99.9% | Up to >99% | |
| Biocatalysis | Ketoreductase K234 | Aryl difluoroketones | Excellent | Excellent | |
| Chiral Borane Catalyst | In situ Oxazaborolidine | Prochiral Ketones | Up to 98% | High |
Chiral Auxiliary-Mediated Methodologies for Stereocontrol
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. sigmaaldrich.com This auxiliary guides the stereochemical course of subsequent reactions, leading to the preferential formation of one diastereomer. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis, including oxazolidinones, ephedrine derivatives, and camphor-based auxiliaries. wikipedia.orgsigmaaldrich.com For the synthesis of chiral alcohols, auxiliaries like Evans-type oxazolidinones can be acylated, and the resulting enolates can undergo highly diastereoselective aldol reactions or reductions. researchgate.net
In the context of synthesizing fluorinated alcohols, fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have shown excellent performance. cyu.fr These auxiliaries can induce high diastereoselectivity in reactions like alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr The stereochemical control is often attributed to the formation of a rigid transition state, potentially involving interactions between the fluorine atoms of the auxiliary and a metal cation, which directs the approach of the electrophile. cyu.fr
A general synthetic sequence for preparing a chiral difluoroalcohol using a chiral auxiliary might involve the following steps:
Attachment of a prochiral carbonyl compound to the chiral auxiliary.
A diastereoselective reaction, such as a reduction or an aldol condensation, to create the chiral center.
Cleavage of the chiral auxiliary to release the enantiomerically enriched alcohol.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms rigid chelated transition states, leading to high diastereoselectivity. researchgate.net |
| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | Provides excellent stereocontrol and is highly crystalline, aiding purification. |
| Pseudoephedrine | Asymmetric alkylation of amides | Can be used to produce enantiomerically enriched carboxylic acids and alcohols. |
| Fluorinated Oxazolidines (FOX) | Asymmetric alkylation and hydroxylation | Fluorine interactions can enhance the rigidity of the transition state for improved selectivity. cyu.fr |
Organocatalytic Approaches to Chiral Difluoroalcohols
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal- and enzyme-based catalysis. nih.gov This field has grown exponentially, offering advantages such as low toxicity, operational simplicity, and insensitivity to moisture and air. nih.gov For the synthesis of chiral molecules, organocatalysis provides a diverse range of activation modes. beilstein-journals.orgresearchgate.net
The synthesis of chiral alcohols, including fluorinated variants, can be achieved through various organocatalytic strategies. nih.gov Chiral Brønsted acids, for instance, are effective catalysts for a range of atroposelective reactions and can create a chiral environment for transformations. beilstein-journals.org Similarly, chiral diol-based scaffolds like BINOLs and tartaric acid derivatives can coordinate with reagents or substrates to induce enantioselectivity. nih.gov
One common approach for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. While often accomplished with transition metal catalysts, organocatalytic methods are also being developed. Another key strategy is the asymmetric aldol reaction, where organocatalysts like proline can facilitate the reaction between a ketone and an aldehyde to form a chiral β-hydroxy ketone, which can be further transformed.
In the context of synthesizing tetrasubstituted chiral allenes from racemic propargylic alcohols, organocatalysis has demonstrated the ability to control axial chirality with high enantioselectivity. nih.gov This highlights the potential of organocatalysts to manage complex stereochemical challenges, which could be applicable to the synthesis of chiral difluoroalcohols. rsc.org
Table 2: Selected Organocatalytic Strategies for Chiral Alcohol Synthesis
| Catalyst Type | Reaction | Activation Mode |
|---|---|---|
| Chiral Phosphoric Acids | Asymmetric additions to imines | Brønsted acid catalysis, creating a chiral ion pair. nih.gov |
| Jørgensen–Hayashi-type Catalysts | Michael additions | Iminium ion activation of α,β-unsaturated aldehydes. beilstein-journals.org |
| Proline and its derivatives | Aldol and Mannich reactions | Enamine catalysis, activating the nucleophile. researchgate.net |
| Chiral Diols (e.g., BINOL) | Petasis-like allylation reactions | Lewis acid catalysis through coordination with the substrate. nih.gov |
Classical Resolution Techniques for Enantiomer Separation
When a chemical synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate them. chemistrysteps.com Since enantiomers have identical physical properties like boiling point and solubility, this separation can be challenging. chemistrysteps.com Classical resolution is a widely used technique that involves converting the enantiomers into a pair of diastereomers. libretexts.orgwikipedia.org Diastereomers have different physical properties and can therefore be separated by conventional methods such as crystallization or chromatography. libretexts.org
The process typically involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. wikipedia.orgonyxipca.com For a racemic alcohol like (±)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol, a chiral acid could be used as a resolving agent to form diastereomeric esters. Due to their different solubilities, one of the diastereomeric esters may preferentially crystallize from the solution. After separation by filtration, the pure diastereomer can be hydrolyzed to yield the desired single enantiomer of the alcohol. libretexts.org
The selection of the resolving agent and the crystallization solvent is critical for a successful resolution and often requires empirical screening. onyxipca.com Common resolving agents include chiral acids like tartaric acid, mandelic acid, and camphorsulfonic acid for resolving racemic bases, and chiral bases like brucine or (R)-1-phenylethylamine for resolving racemic acids. libretexts.orgwikipedia.org
Table 3: Common Chiral Resolving Agents
| Resolving Agent | Target Functional Group | Separation Principle |
|---|---|---|
| (+)-Tartaric Acid | Amines, other bases | Forms diastereomeric salts with different solubilities. libretexts.org |
| (-)-Mandelic Acid | Alcohols (after derivatization), amines | Forms diastereomeric esters or salts that can be separated by crystallization. wikipedia.org |
| (+)-Camphor-10-sulfonic acid | Amines, other bases | A strong acid that forms crystalline diastereomeric salts. libretexts.org |
| (R)-1-Phenylethylamine | Carboxylic acids | Forms diastereomeric salts that are separable by crystallization. chemistrysteps.com |
Chiral Preparative HPLC for Enantiomeric Enrichment
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and purifying compounds on a larger scale than analytical HPLC. nih.gov When used for enantiomer separation, it is a direct method that avoids the need for derivatization required in classical resolution. chiralpedia.com The separation is achieved by using a chiral stationary phase (CSP). phenomenex.com
A CSP is a solid support that has been modified with a single enantiomer of a chiral selector. chiralpedia.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. phenomenex.comsigmaaldrich.com One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer in the column, while the other enantiomer will elute more quickly. sigmaaldrich.com This difference in retention time allows for their separation. phenomenex.com
A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and widely used. nih.govchiraltech.com The choice of the CSP and the mobile phase (the solvent that carries the mixture through the column) is crucial for achieving good separation and is often determined through a screening process. sigmaaldrich.com Chiral preparative HPLC is particularly valuable in the pharmaceutical industry for obtaining high-purity enantiomers for biological testing and clinical trials. nih.gov
Table 4: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector | Common Applications |
|---|---|---|
| Polysaccharide-based | Amylose or cellulose derivatives coated on silica | Broad applicability for a wide range of racemates, including alcohols, amines, and acids. nih.govchiraltech.com |
| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | Separation of compounds with aromatic groups through π-π interactions. |
| Protein-based | Immobilized proteins like albumin or glycoprotein | Separation of chiral drugs, particularly in bioanalytical applications. |
| Cyclodextrin-based | Cyclodextrins bonded to silica | Separation based on inclusion complexation within the cyclodextrin (B1172386) cavity. sigmaaldrich.com |
Chemical Transformations and Reactivity of 1s 1 4 Bromophenyl 2,2 Difluoroethan 1 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol is a versatile handle for a range of chemical modifications. Its strategic position allows for derivatization into various functional groups, significantly expanding the synthetic possibilities.
Derivatization to Activated Electrophiles (e.g., Triflate Formation)
The conversion of the hydroxyl group into a more reactive leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate), is a common strategy to facilitate nucleophilic substitution reactions. This transformation activates the benzylic position, making it susceptible to attack by a wide range of nucleophiles. The reaction of primary alcohols with trifluoromethanesulfonic anhydride (B1165640) is a known method for preparing alkyl triflates. chemsrc.com For secondary benzylic alcohols, metal triflates can also be employed as catalysts for various transformations. nih.govescholarship.org
The formation of the triflate from this compound would typically proceed by reacting the alcohol with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) at low temperatures.
| Table 1: Representative Conditions for Triflate Formation | |
|---|---|
| Parameter | Condition |
| Reagent | Trifluoromethanesulfonic anhydride (Tf2O) |
| Base | Pyridine or 2,6-Lutidine |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) |
| Temperature | -78 °C to 0 °C |
The resulting triflate is a highly reactive intermediate that can undergo S_N2 reactions with inversion of configuration or S_N1 reactions, depending on the reaction conditions and the nature of the nucleophile. nih.gov
Esterification and Etherification Reactions
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. medcraveonline.commedcraveonline.com For instance, reaction with acetic anhydride in the presence of a base like pyridine or a catalytic amount of a strong acid would yield (1S)-1-(4-bromophenyl)-2,2-difluoroethyl acetate. These ester derivatives can be valuable for modifying the biological activity or physicochemical properties of the parent alcohol. medcraveonline.commedcraveonline.com
Etherification: Etherification of the hydroxyl group can be achieved through methods such as the Williamson ether synthesis. nih.govwikipedia.orgbiomedres.usresearchgate.net This involves deprotonating the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is generally efficient for forming ethers from primary and secondary alcohols. wikipedia.org
| Table 2: Examples of Esterification and Etherification Reactions | ||
|---|---|---|
| Reaction Type | Reagents | Product Type |
| Esterification | Acetic anhydride, Pyridine | Acetate Ester |
| Esterification | Benzoyl chloride, Triethylamine | Benzoate Ester |
| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | Methyl Ether |
| Etherification (Williamson) | 1. Potassium tert-butoxide (t-BuOK) 2. Benzyl bromide (BnBr) | Benzyl Ether |
Reactions Involving the Bromine Substituent
The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Functionalization
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.comjk-sci.comyoutube.comlibretexts.org this compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the 4-position of the phenyl ring.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester, in the presence of a palladium catalyst and a base, would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govlibretexts.orgrsc.orgorganic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl group at the para-position of the phenyl ring of the title compound.
| Table 3: Overview of Cross-Coupling Reactions | |||
|---|---|---|---|
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh3)4, Na2CO3 | Biphenyl (B1667301) derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, P(o-tol)3, Et3N | Stilbene derivative |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | Pd(PPh3)2Cl2, CuI, Et3N | Diphenylacetylene derivative |
Nucleophilic Aromatic Substitution Pathways (where applicable)
Nucleophilic aromatic substitution (S_NAr) of an aryl bromide is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.comresearchgate.netgoogle.comnih.govmdpi.com In the case of this compound, the 2,2-difluoroethyl alcohol substituent is not a sufficiently strong electron-withdrawing group to facilitate classical S_NAr reactions under standard conditions. Therefore, direct displacement of the bromine by common nucleophiles is not a favored reaction pathway. However, under specific conditions, such as photochemical activation, S_NAr reactions of unactivated aryl halides have been reported. researchgate.net
Reactivity of the 2,2-Difluoroethyl Moiety
The gem-difluoro group significantly influences the reactivity of the adjacent benzylic position. The strong electron-withdrawing nature of the two fluorine atoms can destabilize a developing positive charge at the benzylic carbon, which can affect the rates and mechanisms of reactions involving the hydroxyl group. For instance, S_N1-type reactions at the benzylic center would be disfavored due to the electronic effect of the CF2 group.
Transformations retaining the difluoroethoxy group
The primary focus of synthetic modifications of this compound has been the substitution of the bromine atom on the phenyl ring. This approach allows for the introduction of a wide range of substituents, thereby enabling the creation of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. The retention of the 1,1-difluoro-2-hydroxyethyl moiety is crucial as this group can significantly influence the pharmacokinetic and physicochemical properties of the resulting molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are well-suited for the functionalization of aryl halides like this compound.
The Suzuki-Miyaura coupling offers a versatile method for the formation of biaryl structures. While specific studies commencing with this compound are not extensively documented in peer-reviewed literature, the well-established protocols for Suzuki coupling on similar 4-bromophenyl derivatives suggest a high probability of success. The reaction would involve the coupling of the parent compound with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The mild conditions typically employed in these reactions are expected to be compatible with the free hydroxyl group, thus preserving the difluoroethoxy moiety.
Similarly, the Buchwald-Hartwig amination provides a direct route to arylamine derivatives. This reaction would involve the coupling of this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The judicious choice of reaction conditions would be critical to avoid any side reactions involving the alcohol functionality.
The following tables outline the generalized conditions for these transformations based on established methodologies for related substrates.
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Coupling Partner | Aryl/heteroaryl boronic acid or ester |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) catalysts |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures |
| Temperature | 80-120 °C |
Table 2: Generalized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, SPhos, or other biaryl phosphine ligands |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
It is important to note that optimization of these conditions would be necessary to achieve high yields and selectivity for the desired products derived from this compound. The specific choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the reaction.
Applications of 1s 1 4 Bromophenyl 2,2 Difluoroethan 1 Ol As a Versatile Synthon
Building Block in Complex Fluorinated Compound Synthesis
(1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol serves as a crucial starting material for the synthesis of intricate fluorinated molecules, which are of high interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability and binding affinity. The presence of the difluoroethyl alcohol group in this synthon provides a stereochemically defined core that can be elaborated upon.
The synthetic utility of this compound is largely derived from its two key functional regions: the chiral secondary alcohol and the brominated aromatic ring. The hydroxyl group can be used in a variety of standard organic transformations. For instance, it can be oxidized to the corresponding ketone, or it can be displaced through nucleophilic substitution reactions, often with inversion of stereochemistry, to introduce other functional groups.
Furthermore, the 4-bromophenyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents on the aromatic ring, leading to the generation of diverse molecular architectures. For example, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the 4-position of the phenyl ring, significantly increasing the complexity of the molecule.
The combination of these reactive sites on a single chiral molecule makes this compound a powerful tool for the construction of enantiomerically pure, complex fluorinated compounds. The difluoromethyl group, in particular, is a valuable bioisostere for a hydroxyl or thiol group, and its presence can lead to improved therapeutic properties in drug candidates.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Secondary Alcohol | Oxidation | PCC, DMP, Swern | 1-(4-bromophenyl)-2,2-difluoroethanone |
| Secondary Alcohol | Nucleophilic Substitution (via activation) | MsCl, then NaN3 | (1R)-1-(4-bromophenyl)-1-azido-2,2-difluoroethane |
| 4-Bromophenyl | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | (1S)-1-(biphenyl-4-yl)-2,2-difluoroethan-1-ol derivative |
| 4-Bromophenyl | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | (1S)-1-(4-aminophenyl)-2,2-difluoroethan-1-ol derivative |
Precursor for Chiral Difluoroamines and Related Derivatives
Chiral β-difluoroamines are increasingly important structural motifs in medicinal chemistry. The presence of the difluoromethyl group adjacent to the amine can significantly lower the basicity of the amine, which can be advantageous for tuning the pharmacokinetic properties of a drug candidate. A common route for the synthesis of such compounds involves the use of chiral secondary alcohols as precursors. nih.gov
This compound is an ideal precursor for the synthesis of the corresponding chiral β-difluoroamine. The synthesis can be achieved through a two-step sequence. First, the chiral alcohol is activated, for example, by conversion to a mesylate or tosylate. This is then followed by nucleophilic displacement with an azide (B81097) source, such as sodium azide, which typically proceeds with inversion of stereochemistry at the chiral center. The resulting azide can then be reduced to the primary amine, for example, by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, to yield the desired (1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-amine.
Alternatively, the Mitsunobu reaction provides a more direct method to convert the alcohol to a protected amine precursor in a single step with inversion of configuration. For example, reaction with phthalimide (B116566) under Mitsunobu conditions, followed by deprotection, would also yield the chiral amine. These synthetic strategies highlight the utility of this compound as a key starting material for accessing enantiomerically pure β-difluoroamines.
Table 2: Synthetic Route to Chiral β-Difluoroamine
| Step | Reaction | Typical Reagents | Intermediate/Product | Stereochemistry |
|---|---|---|---|---|
| 1 | Activation of Alcohol | Methanesulfonyl chloride (MsCl), triethylamine | (1S)-1-(4-bromophenyl)-2,2-difluoroethyl methanesulfonate | (S) |
| 2 | Nucleophilic Substitution | Sodium azide (NaN3) | (1R)-1-azido-1-(4-bromophenyl)-2,2-difluoroethane | (R) - Inversion |
| 3 | Reduction of Azide | H2, Pd/C or LiAlH4 | (1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-amine | (R) |
Synthetic Utility in Advanced Material Precursors (non-polymeric)
The unique combination of a chiral center, a rigid aromatic core, and fluorine atoms makes this compound an interesting candidate for the synthesis of precursors for advanced non-polymeric materials, such as liquid crystals. The incorporation of fluorine atoms into liquid crystal molecules is known to influence their physical properties, such as dielectric anisotropy and melting point. mdpi.com
The structure of this synthon contains several features desirable in liquid crystal design. The phenyl ring provides a rigid core, which is a common feature of mesogenic (liquid crystal-forming) molecules. The chiral center can be used to induce the formation of chiral liquid crystal phases, such as cholesteric or blue phases, which have applications in display technologies and optical sensors.
The bromo-substituent is particularly useful as it allows for the elongation of the molecular structure through cross-coupling reactions. This is a key strategy in the design of calamitic (rod-shaped) liquid crystals. For example, coupling with another aromatic boronic acid can create a biphenyl (B1667301) core, which is a very common mesogenic unit. The terminal hydroxyl group can be further functionalized to introduce a flexible tail, another common component of liquid crystal molecules. The combination of these features allows for the systematic design and synthesis of novel chiral fluorinated liquid crystal precursors from this compound.
Stereochemical Investigations and Enantiopurity Assessment
Chiral Recognition and Discrimination Mechanisms
Chiral recognition is the process by which a chiral environment or molecule interacts differently with the two enantiomers of a chiral compound. For (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol, this discrimination is typically achieved during enantioselective synthesis or chromatographic separation. The underlying mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.
The widely accepted model for chiral recognition requires a minimum of three points of interaction between the chiral selector and the analyte. researchgate.net These interactions, which must differ in energy and spatial arrangement for the two enantiomers, can include:
Hydrogen Bonding: The hydroxyl group of the alcohol is a potent hydrogen bond donor and acceptor. Chiral selectors containing amide, ester, or urethane (B1682113) functionalities can engage in specific hydrogen bonding with the alcohol.
π-π Stacking: The 4-bromophenyl group provides an aromatic system capable of engaging in π-π stacking interactions with complementary aromatic rings on a chiral selector, such as those found in Pirkle-type or polysaccharide-based chiral stationary phases (CSPs).
Steric Repulsion: The spatial arrangement of the substituents (4-bromophenyl, hydroxyl, difluoromethyl, and hydrogen) around the chiral center creates a unique three-dimensional profile. A chiral selector with a well-defined cavity or surface will exhibit steric hindrance with one enantiomer while allowing a more favorable fit for the other.
For instance, in chiral High-Performance Liquid Chromatography (HPLC), CSPs derived from polysaccharides like cellulose (B213188) or amylose (B160209) are often effective. chromatographyonline.com The helical grooves of these polymers are rich in chiral cavities where interactions such as hydrogen bonding and inclusion complexation can occur, leading to differential retention times for the (S) and (R) enantiomers.
The table below summarizes the potential interactions facilitating the chiral recognition of this compound.
| Interaction Type | Participating Group on Analyte | Potential Interacting Group on Chiral Selector |
| Hydrogen Bonding | -OH | Amide, Carbamate, Hydroxyl |
| π-π Stacking | 4-bromophenyl ring | Phenyl, Naphthyl, or other aromatic groups |
| Dipole-Dipole | -CF₂, -C-Br, -C-OH | Carbonyls, Nitro groups, Sulfoxides |
| Steric Hindrance | Overall 3D structure | Chiral cavities, bulky substituents |
Enantiomeric Excess Determination Methods
Determining the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is critical. For fluorinated compounds like this compound, several robust analytical techniques are available.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times.
Stationary Phases: Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and have proven effective for a broad range of chiral alcohols. researchgate.net
Mobile Phases: The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing separation. The polarity of the mobile phase influences the strength of the interactions between the analyte and the CSP. chromatographyonline.com
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the difluoromethyl (-CF₂) group allows for the use of ¹⁹F NMR. In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the fluorine atoms in the two enantiomers become diastereotopic. This results in separate signals in the ¹⁹F NMR spectrum, and the enantiomeric excess can be calculated by integrating these signals. This method is often rapid and does not require physical separation of the enantiomers.
Gas Chromatography (GC): Using a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, can also be employed to separate the enantiomers of volatile derivatives of the alcohol.
The following table compares the primary methods for determining the e.e. of this compound.
| Method | Principle | Advantages | Common Application |
| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. | High accuracy, wide applicability, preparative potential. | Routine purity analysis in research and industry. |
| ¹⁹F NMR | Formation of transient diastereomeric complexes with a chiral agent, leading to distinct NMR signals. | Rapid analysis, small sample requirement, no separation needed. | Quick screening of enantioselectivity in reaction development. |
| Chiral GC | Differential partitioning in a column coated with a chiral selector. | High resolution for volatile compounds. | Analysis of thermally stable and volatile derivatives. |
Conformational Analysis of 2,2-Difluoroethan-1-ol Derivatives
The three-dimensional shape, or conformation, of this compound is determined by the rotation around its single bonds, primarily the C1-C2 bond. The conformational preferences of the molecule are significantly influenced by the presence of the two fluorine atoms on C2.
In simple 1,2-disubstituted ethanes, steric hindrance typically favors an anti conformation, where the two substituents are 180° apart. However, in 1,2-difluoroethane, the gauche conformation (where the F-C-C-F dihedral angle is approximately 60-70°) is more stable than the anti conformation. wikipedia.orgchemeurope.com This counterintuitive preference is known as the gauche effect .
The primary explanation for the gauche effect is a stabilizing stereoelectronic interaction known as hyperconjugation. wikipedia.orgnih.gov This involves the donation of electron density from a C-H bonding orbital (σ) on one carbon into the antibonding orbital (σ) of the C-F bond on the adjacent carbon. This σ(C-H) → σ(C-F) interaction is maximized when the C-H and C-F bonds are anti-periplanar, a condition that is met in the gauche conformation. nih.gov
For a 2,2-difluoroethan-1-ol derivative, the rotation around the C1-C2 bond is analyzed by considering the relative positions of the largest or most electronically significant groups. In this compound, the key dihedral angle is defined by the arrangement of the C-O bond on C1 and the C-F bonds on C2. The gauche effect will favor conformations where the C-H bond on C1 is anti-periplanar to one of the C-F bonds on C2. This places the bulky 4-bromophenyl group and the hydroxyl group in specific spatial arrangements relative to the fluorine atoms.
The stability of the conformers is a balance between:
Stabilizing Gauche Effect: The σ(C-H) → σ*(C-F) hyperconjugation favors a gauche relationship between the C1-H and C2-F bonds.
Steric Repulsion: The bulky 4-bromophenyl group will sterically disfavor conformations where it is close to the difluoromethyl group.
Electrostatic Interactions: Repulsion between the electronegative oxygen and fluorine atoms can destabilize certain conformations.
Computational studies on similar fluorinated alcohols confirm that gauche conformers are significantly populated and often represent the global energy minimum. researchgate.netd-nb.info This conformational bias, driven by the fluorine atoms, can profoundly impact the molecule's reactivity and its ability to bind to chiral receptors or catalysts.
Advanced Spectroscopic and Computational Research on 1s 1 4 Bromophenyl 2,2 Difluoroethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum of the analogous 1-(4-chlorophenyl)-2,2-difluoroethanol (B11949700) in CDCl₃ shows distinct signals for the aromatic and aliphatic protons. The aromatic protons on the para-substituted phenyl ring typically appear as a set of two doublets (an AA'BB' system) in the range of δ 7.30–7.51 ppm. rsc.org The proton on the carbon bearing the hydroxyl group (the benzylic proton) is observed as a triplet of doublets around δ 4.82 ppm, with its multiplicity arising from coupling to the geminal fluorine atoms and the vicinal proton of the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) itself appears as a more complex multiplet, a triplet of doublets, at approximately δ 5.73 ppm due to coupling with the two fluorine atoms and the benzylic proton. rsc.org A broad singlet for the hydroxyl proton is also expected, though its chemical shift can vary with concentration and temperature.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the chloro-analog, the carbon of the difluoromethyl group (-CHF₂) appears as a triplet around δ 115.5 ppm, with a large one-bond carbon-fluorine coupling constant. rsc.org The benzylic carbon (-CHOH) resonates as a triplet around δ 73.03 ppm due to two-bond coupling with the fluorine atoms. rsc.org The aromatic carbons show signals in the typical downfield region, with the carbon attached to the halogen (C-Cl) at approximately δ 134.9 ppm and the other aromatic carbons between δ 128.4 and δ 134.1 ppm. rsc.org
¹⁹F NMR: Being a fluorinated compound, ¹⁹F NMR spectroscopy is particularly informative. wikipedia.org The two fluorine atoms of the difluoromethyl group are diastereotopic due to the adjacent chiral center. In the case of the chloro-analog, they exhibit a doublet of doublets at approximately δ -127.6 ppm. rsc.org The large geminal ¹⁹F-¹⁹F coupling and the vicinal ¹⁹F-¹H couplings give rise to this complex signal. The chemical shift is sensitive to the electronic environment, and the presence of the electron-withdrawing phenyl group influences its position. alfa-chemistry.com
Table 1: Representative NMR Data for 1-(4-chlorophenyl)-2,2-difluoroethanol rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.51–7.30 | m | Ar-H |
| ¹H | 5.73 | td | -CHF₂ |
| ¹H | 4.82 | td | -CHOH |
| ¹³C | 134.9, 134.1, 128.88, 128.4 | - | Ar-C |
| ¹³C | 115.5 | t | -CHF₂ |
| ¹³C | 73.03 | t | -CHOH |
| ¹⁹F | -127.6 | dd | -CHF₂ |
Coupling Constant Analysis (JHF, JCF)
The coupling constants (J values) in NMR spectroscopy provide crucial information about the through-bond connectivity and dihedral angles between coupled nuclei.
JHF (Proton-Fluorine Coupling): Significant coupling is observed between the fluorine atoms and adjacent protons. The geminal coupling (²JHF) between the fluorine atoms and the proton on the difluoromethyl group is typically large, on the order of 56 Hz. rsc.org The vicinal coupling (³JHF) between the fluorine atoms and the benzylic proton is smaller, around 4.7 Hz, and is valuable for conformational analysis. rsc.org
JCF (Carbon-Fluorine Coupling): Carbon-fluorine couplings are also prominent. The one-bond coupling (¹JCF) for the difluoromethyl carbon is characteristically large, often exceeding 240 Hz. rsc.org Two-bond coupling (²JCF) between the fluorine atoms and the benzylic carbon is also observed, with a value of approximately 24 Hz. rsc.org These large coupling constants are a hallmark of fluorinated organic compounds.
Table 2: Representative Coupling Constants for 1-(4-chlorophenyl)-2,2-difluoroethanol rsc.org
| Coupling | Value (Hz) |
| ²JHF (H-CF₂) | ~55.9 |
| ³JHF (HC-CF₂) | ~4.7 |
| ¹JCF (C-F₂) | ~244.0 |
| ²JCF (C-CF₂) | ~24.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol, both standard MS and HRMS provide critical data for its identification.
The calculated molecular weight of C₈H₇BrF₂O is 237.04 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, which is calculated to be 235.96483 Da for the ⁷⁹Br isotope. nih.gov This high-precision measurement allows for the unambiguous determination of the elemental formula.
Common fragmentation pathways in the mass spectrum would likely involve the loss of small molecules or radicals. For instance, cleavage of the C-C bond between the benzylic carbon and the difluoromethyl group could lead to the formation of a [M-CHF₂]⁺ fragment. The fragmentation of the bromophenyl moiety is also expected, giving rise to characteristic ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.
A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring would appear around 3000–3100 cm⁻¹, while the aliphatic C-H stretch would be observed at slightly lower wavenumbers.
The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450–1600 cm⁻¹ region. Strong absorption bands in the range of 1000–1200 cm⁻¹ are characteristic of C-F stretching vibrations, confirming the presence of the difluoromethyl group. The C-Br stretching vibration typically appears at lower frequencies, in the range of 500–600 cm⁻¹.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides a theoretical framework to understand the electronic structure, properties, and reactivity of molecules.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model the structure and electronic properties of this compound. These calculations can predict the optimized molecular geometry, which can then be compared with experimental data if available.
Furthermore, DFT calculations can provide insights into the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.
Calculations of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. For this molecule, the oxygen atom of the hydroxyl group would be an electron-rich site, while the protons and the carbon atom attached to the fluorine atoms would be relatively electron-poor. Such studies are valuable for understanding the molecule's reactivity in various chemical transformations. researchgate.netresearchgate.netresearchgate.net
Transition State Modeling for Reaction Mechanisms
Due to the absence of specific experimental or computational studies on the reaction mechanisms of this compound, this section will explore plausible transition state models for key reactions this molecule could undergo. The analysis is based on established computational research on structurally analogous compounds, such as other benzylic alcohols and fluorinated ethanols. The primary computational method discussed is Density Functional Theory (DFT), a robust tool for investigating reaction pathways and characterizing transition state structures.
Modeling of Oxidation Reactions
The oxidation of a secondary alcohol like this compound to the corresponding ketone is a fundamental organic transformation. Computational studies on similar alcohol oxidations, for example, catalyzed by transition metal complexes, provide insight into the likely transition states.
DFT calculations have been employed to elucidate the mechanism of alcohol oxidation by various catalytic systems. For instance, in copper-catalyzed aerobic oxidation of alcohols, the mechanism can involve the formation of a copper(II)-alkoxyradical adduct. The subsequent rate-determining step is often the abstraction of a hydrogen atom from the carbon bearing the oxygen.
A representative transition state for such a hydrogen abstraction step would involve the alcohol substrate, the oxidant (or a ligand of the metal catalyst), and the metal center. Key parameters that are typically calculated to characterize this transition state include the imaginary frequency corresponding to the reaction coordinate, the activation energy barrier, and the bond lengths of the forming and breaking bonds.
Table 1: Representative Calculated Parameters for the Transition State of a Generic Secondary Alcohol Oxidation
| Parameter | Description | Typical Calculated Value |
| Imaginary Frequency | Vibrational mode corresponding to the transition state along the reaction coordinate. | -800 to -1200 cm⁻¹ |
| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | 15 to 25 kcal/mol |
| C-H Bond Length (breaking) | The bond length of the carbon-hydrogen bond being broken. | 1.2 to 1.5 Å |
| H-acceptor Bond Length (forming) | The bond length between the hydrogen being abstracted and the acceptor atom. | 1.1 to 1.4 Å |
Note: The values presented are illustrative and derived from computational studies on analogous systems. Specific values for this compound would require dedicated computational analysis.
Modeling of Nucleophilic Substitution Reactions
Benzylic alcohols are known to undergo nucleophilic substitution reactions, which can proceed through either an S_N1 or S_N2 mechanism. Given the secondary benzylic nature of this compound, both pathways are plausible depending on the reaction conditions and the nature of the nucleophile.
S_N1 Reaction Mechanism:
In an S_N1 reaction, the rate-determining step is the formation of a carbocation intermediate. For this compound, this would first involve the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure.
The transition state for the formation of the carbocation would be characterized by a significant elongation of the C-O bond of the protonated alcohol. Computational modeling of this step would focus on calculating the energy barrier to dissociation. The stability of the resulting benzylic carbocation, which is influenced by the electron-withdrawing difluoromethyl group and the bromine substituent on the phenyl ring, would be a critical factor in determining the feasibility of this pathway.
S_N2 Reaction Mechanism:
In an S_N2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This proceeds through a pentacoordinate transition state. For this compound, after protonation of the hydroxyl group, a nucleophile would attack the benzylic carbon.
The transition state for this concerted step would feature a trigonal bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the departing water molecule occupying the axial positions. DFT calculations would be used to determine the geometry and energy of this transition state.
Table 2: Comparison of Key Features in Modeled S_N1 and S_N2 Transition States for a Generic Secondary Benzylic Alcohol
| Feature | S_N1 Transition State | S_N2 Transition State |
| Geometry | Near-planar carbocation character with an elongated C-leaving group bond. | Trigonal bipyramidal geometry around the central carbon. |
| Key Bond Distances | Elongated C-O bond (departing water molecule). | Partially formed Nucleophile-C bond and partially broken C-O bond. |
| Charge Distribution | Significant positive charge development on the benzylic carbon. | Partial negative charges on the incoming nucleophile and departing leaving group. |
| Solvent Effects | Highly sensitive to the polarity of the solvent, with polar protic solvents stabilizing the transition state. | Less sensitive to solvent polarity compared to S_N1, but still influenced by the solvent's ability to solvate ions. |
Computational approaches, such as the Unified Reaction Valley Approach (URVA), can provide a detailed analysis of the reaction mechanism by examining the reaction path and the changes in the electronic structure of the reacting complex along the intrinsic reaction coordinate. This allows for the identification of "hidden" intermediates and transition states that may not be apparent from a simple analysis of the stationary points on the potential energy surface.
Future Research Directions and Emerging Methodologies
Development of Novel Asymmetric Catalytic Systems
The primary route to (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)-2,2-difluoroethanone. While existing methods provide access to this chiral alcohol, there is considerable scope for the development of more efficient, selective, and sustainable catalytic systems.
Future research will likely focus on several key areas:
Novel Metal-Based Catalysts: Exploration of new transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with novel chiral ligands is a promising avenue. The goal is to achieve higher enantioselectivities (ee) and turnover numbers (TON) under milder reaction conditions. Research into ansa-ruthenium(II) catalysts, which have shown success in the asymmetric transfer hydrogenation of other fluorinated ketones, could be particularly fruitful.
Organocatalysis: Metal-free catalytic systems offer advantages in terms of cost, toxicity, and ease of removal from the final product. The development of chiral organocatalysts, such as those based on proline or chiral phosphoric acids, for the asymmetric reduction of 2,2-difluoroacetophenones is an emerging area.
Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), presents a highly selective and environmentally benign approach. Future work could involve screening existing enzyme libraries or engineering novel enzymes with enhanced activity and selectivity for 1-(4-bromophenyl)-2,2-difluoroethanone.
Table 1: Illustrative Research Goals for Novel Asymmetric Catalytic Systems
| Catalyst Type | Research Objective | Target Enantiomeric Excess (ee) | Target Turnover Number (TON) |
| Chiral Ru-diamine complex | High-pressure asymmetric hydrogenation | >99% | >10,000 |
| Chiral Phosphoric Acid | Asymmetric transfer hydrogenation with Hantzsch ester | >95% | >1,000 |
| Engineered Ketoreductase | Whole-cell bioreduction | >99.5% | N/A |
Exploration of New Chemical Transformations
The synthetic utility of this compound can be significantly expanded by exploring new chemical transformations at its reactive sites: the hydroxyl group and the carbon-bromine bond.
Derivatization of the Hydroxyl Group: The secondary alcohol functionality can be a handle for a variety of transformations. Future research could explore:
Etherification and Esterification: Synthesis of novel ethers and esters for biological screening or as intermediates. Acylation can produce derivatives that are more volatile and less polar. researchgate.net
Nucleophilic Substitution: Activation of the hydroxyl group, for example by conversion to a mesylate or tosylate, would enable nucleophilic substitution reactions to introduce a range of other functional groups with inversion of stereochemistry.
Friedel-Crafts Alkylation: In-situ activation of the benzylic alcohol could facilitate Friedel-Crafts reactions with electron-rich arenes to form diarylmethane derivatives. nih.gov
Cross-Coupling Reactions: The 4-bromophenyl moiety is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would provide access to a wide array of biaryl compounds, which are common motifs in pharmaceuticals. researchgate.netnih.gov
Buchwald-Hartwig Amination: Coupling with amines would yield aniline (B41778) derivatives.
Sonogashira Coupling: Reaction with terminal alkynes would produce aryl-alkyne structures.
Table 2: Potential Chemical Transformations of this compound
| Reaction Site | Reaction Type | Potential Reagent | Resulting Functional Group |
| Hydroxyl Group | Esterification | Acyl chloride | Ester |
| Hydroxyl Group | Williamson Ether Synthesis | Alkyl halide, Base | Ether |
| Bromophenyl Group | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryl |
| Bromophenyl Group | Buchwald-Hartwig Amination | Amine, Pd catalyst | Arylamine |
Integration into Flow Chemistry or Sustainable Synthesis Protocols
Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. Integrating the synthesis of this compound into continuous flow or other sustainable protocols is a key future direction.
Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, multi-step syntheses. nih.govrsc.org Future work could focus on developing a continuous flow process for the asymmetric reduction of 1-(4-bromophenyl)-2,2-difluoroethanone, potentially using immobilized catalysts or enzymes. researchgate.net
Advanced Spectroscopic Characterization Techniques
Thorough characterization is crucial for understanding the properties and behavior of this compound. While standard techniques like NMR and mass spectrometry are routinely used, advanced methods can provide deeper structural insights.
NMR Spectroscopy of Diastereotopic Protons: The two fluorine atoms in the difluoromethyl group are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and should, in principle, exhibit distinct signals and couplings in high-resolution 19F NMR spectra. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Detailed NMR studies, including 2D correlation experiments (e.g., HSQC, HMBC), can elucidate the precise chemical shifts and coupling constants, providing valuable information about the molecule's conformation in solution. Similarly, the two protons of the CH2F2 group in a related compound would be diastereotopic. stereoelectronics.orgstackexchange.com
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous confirmation of the molecule's absolute configuration and detailed information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgbenthamopen.com This data is invaluable for computational modeling and understanding structure-activity relationships.
Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govwikipedia.org By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry can be unequivocally assigned. This would be particularly useful for validating the enantiopurity of the synthesized material. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): The development of robust chiral HPLC methods is essential for accurately determining the enantiomeric excess of this compound. researchgate.netyoutube.com Future research could focus on screening a variety of chiral stationary phases to achieve baseline separation of the enantiomers, allowing for precise and reliable purity analysis. nih.gov
Q & A
Q. What are the optimal synthetic routes for (1S)-1-(4-bromophenyl)-2,2-difluoroethan-1-ol, and how can by-product formation be minimized?
The compound can be synthesized via Friedel-Crafts acylation using 4-bromotoluene and acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Key optimizations include:
- Temperature control : Maintaining 0–5°C during acylation to suppress side reactions .
- Catalyst selection : Using anhydrous AlCl₃ to enhance electrophilic substitution efficiency .
- Purification : Column chromatography with hexane/ethyl acetate (7:3) to isolate the product (yield: ~75%) .
Q. How can the stereochemistry and structural integrity of this compound be confirmed?
Use NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons) and δ 4.9 ppm (methine proton, confirms stereochemistry) .
- ¹⁹F NMR : Signals at δ -110 to -115 ppm (CF₂ group) .
- IR spectroscopy : O-H stretch at ~3400 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ .
Q. What are the key functional groups influencing the compound’s reactivity?
The bromophenyl group enables electrophilic substitution (e.g., Suzuki coupling), while the difluoroethanol moiety participates in hydrogen bonding and nucleophilic substitution. The hydroxyl group can undergo oxidation to ketones or esterification .
Advanced Research Questions
Q. How can enantioselective synthesis of the (1S)-enantiomer be achieved, and what chiral catalysts are effective?
Use asymmetric catalysis :
- Chiral ligands : (R)-BINAP or (S)-Josiphos with Pd catalysts for Suzuki-Miyaura coupling to retain stereochemistry .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures (ee > 95%) .
Q. What methodologies are recommended for studying its interactions with biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like G-protein-coupled receptors .
- Molecular docking : Use AutoDock Vina to predict binding poses with active sites (e.g., cytochrome P450 enzymes) .
- Enzyme inhibition assays : IC₅₀ determination via fluorometric assays (e.g., β-galactosidase inhibition) .
Q. How can structural modifications enhance its bioactivity or selectivity?
- Fluorine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Biphenyl derivatives : Extend conjugation via Suzuki coupling to enhance binding affinity (ΔG = -9.2 kcal/mol in docking studies) .
Q. How should researchers address contradictions in reactivity or bioactivity data across studies?
- Control experiments : Replicate conditions (solvent, pH, temperature) from conflicting studies to isolate variables .
- Meta-analysis : Use tools like RevMan to statistically compare datasets (e.g., IC₅₀ values from enzyme assays) .
Methodological Considerations
Q. What solvents and storage conditions preserve stability during experiments?
- Solubility : DMSO (≥10 mM) for biological assays; chloroform for NMR .
- Storage : -20°C under argon to prevent oxidation; desiccate to avoid hydrolysis .
Q. How can its role as a synthetic intermediate be leveraged for complex molecule synthesis?
- Nucleophilic substitution : React with NaCN to form nitriles (e.g., 1-(4-bromophenyl)-2-cyano-2,2-difluoroethane) .
- Cross-coupling : Pd-mediated Heck reaction with alkenes to build conjugated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
